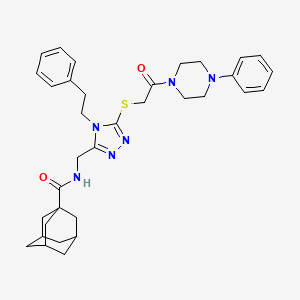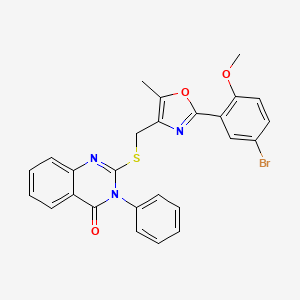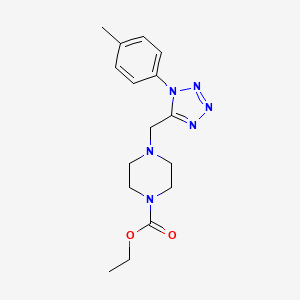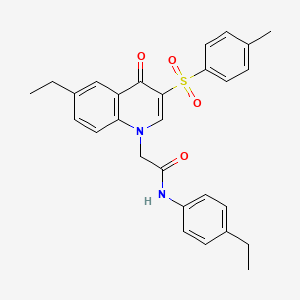![molecular formula C11H9N5S B2813391 3-Methylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894056-84-9](/img/structure/B2813391.png)
3-Methylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound . It belongs to the class of triazoles, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . Triazole compounds, including two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This reaction takes place in the presence of triethylamine .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Anti-Diabetic Potential : A study highlighted the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, evaluated for their potential as anti-diabetic drugs through dipeptidyl peptidase-4 (DPP-4) inhibition. These compounds demonstrated significant insulinotropic activity and antioxidant properties, suggesting their utility in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimicrobial Activity : Another research explored the antimicrobial efficacy of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines. These compounds were synthesized through oxidative cyclization and exhibited potent antibacterial and antifungal activities, marking them as promising antimicrobial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
Structural and Theoretical Studies
Crystal Structure and DFT Analysis : Research on pyridazine derivatives, including structural characterization through NMR, IR, mass spectral studies, and X-ray diffraction techniques, provides insights into their molecular properties. DFT calculations were employed to assess electronic structures, molecular stability, and intermolecular interactions, offering a deep understanding of their chemical behavior (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Density Functional Theory (DFT) Study : Another study applied DFT to investigate the regioselectivity of ring closures in novel heterocyclic systems, including triazolo-pyridazine derivatives. This theoretical approach aids in predicting the chemical shifts and structural assignments of these compounds, supporting their synthesis and application in various fields (Mozafari, Shiri, Bakavoli, Akbarzadeh, Saadat, & Etemadi, 2016).
Propriétés
IUPAC Name |
3-methylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c1-17-11-14-13-10-5-4-9(15-16(10)11)8-3-2-6-12-7-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUMPDLAYACHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C2N1N=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate](/img/structure/B2813309.png)



![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2813314.png)

![[1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2813319.png)

![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline](/img/structure/B2813323.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2813324.png)
![Ethyl 4-[2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2813325.png)


